Dimethyl Tetrahydropyran-4,4-dicarboxylate

Vue d'ensemble

Description

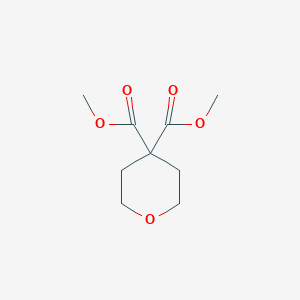

Dimethyl Tetrahydropyran-4,4-dicarboxylate, also known as Tetrahydropyran-4,4-dicarboxylic Acid Dimethyl Ester, is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is primarily used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl Tetrahydropyran-4,4-dicarboxylate can be synthesized through the esterification of Tetrahydropyran-4,4-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

DMTPDC undergoes alkaline hydrolysis to yield tetrahydropyran-4,4-dicarboxylic acid. This reaction is typically conducted using NaOH or KOH at elevated temperatures (40–100°C). The process involves saponification of both ester groups, with optimal yields achieved under controlled conditions:

| Base (moles) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 5.0 NaOH | 50–60 | 2–3 | 70–72 |

| 5.0 NaOH | 70–80 | 2–3 | 50–55 |

| 3.0 NaOH | 90–100 | 1–2 | 30–40 |

Source: Hydrolysis optimization data from industrial-scale experiments .

Higher temperatures (>80°C) reduce yields due to partial decarboxylation side reactions. The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl groups, followed by protonation to form the dicarboxylic acid .

Decarboxylation to Tetrahydropyran-4-carboxylic Acid

Controlled thermal decarboxylation of tetrahydropyran-4,4-dicarboxylic acid (derived from DMTPDC) produces tetrahydropyran-4-carboxylic acid. Industrially viable conditions involve:

-

Temperature: 120–130°C (vs. older methods requiring unsafe 180°C)

-

Solvent: Aromatic hydrocarbons (e.g., toluene)

-

Yield: ~70% (reported for scaled processes)

This step eliminates one carboxyl group via CO₂ evolution, forming a monocarboxylic acid critical for bioactive molecule synthesis (e.g., GABA analogs) .

Cyclization Reactions

DMTPDC participates in cyclization pathways under specific conditions:

-

With Hydrazones: Reacts with α,β-unsaturated hydrazones (e.g., methacrolein azadiene) to form substituted dihydropyrans via 1,4-addition and intramolecular cyclization. Products include 6-methamino-2,4-dicarboxylic acid derivatives (20–50% yields) .

-

Mechanistic Pathway:

Comparative Reaction Pathways

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (5 mol), 50–60°C | Tetrahydropyran-4,4-dicarboxylic acid | 70–72 |

| Decarboxylation | Toluene, 120–130°C | Tetrahydropyran-4-carboxylic acid | ~70 |

| Cyclization with Hydrazones | DMF, 25°C, 24 hrs | 6-Methamino-2,4-dicarboxylic acid | 20–50 |

Stability and Side Reactions

Applications De Recherche Scientifique

Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

DMTD is synthesized through a multi-step process involving the cyclization of diethyl malonate and bis-(2-chloroethyl) ether under basic conditions. The reaction typically employs sodium hydride as a strong base to facilitate the formation of the tetrahydropyran ring. The following steps outline the synthesis:

-

Step 1: Cyclization

- Reactants : Diethyl malonate and bis-(2-chloroethyl) ether.

- Conditions : Strong base (sodium hydride) at low temperatures (0°C).

- Yield : Approximately 65% based on diethyl malonate.

-

Step 2: Hydrolysis

- DMTD undergoes hydrolysis in the presence of sodium hydroxide to yield tetrahydropyran-4,4-dicarboxylic acid.

- Step 3: Decarboxylation

Pharmaceutical Applications

DMTD serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are studied for their biological activity, particularly in drug development:

- Anticancer Agents : Research has indicated that tetrahydropyran derivatives exhibit potential anticancer properties due to their ability to interact with biological targets involved in cell proliferation .

- Anti-inflammatory Drugs : Compounds derived from DMTD have shown promise in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways .

Chemical Properties and Stability

DMTD is characterized by its liquid state at room temperature, with a molecular formula of and a molecular weight of approximately 202.21 g/mol. It is stable under standard laboratory conditions but should be stored in a cool, dark place to prevent degradation .

Case Study 1: Synthesis Optimization

A study conducted by Deshpande et al. (2023) optimized the hydrolysis step of DMTD synthesis using varying concentrations of sodium hydroxide at different temperatures. The results indicated that higher concentrations (5 moles) at elevated temperatures (70-80°C) yielded up to 72% efficiency in converting DMTD to tetrahydropyran-4,4-dicarboxylic acid .

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the binding affinity of DMTD derivatives to fatty acid-binding proteins (FABPs), which are critical in various metabolic processes. The results demonstrated that certain derivatives exhibited significant binding activity, suggesting their potential as therapeutic agents .

Table 1: Synthesis Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Diethyl malonate + Bis-(2-chloroethyl) ether | NaH at 0°C | 65 |

| Hydrolysis | DMTD | NaOH at varying temps | Up to 72 |

| Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Controlled heating | Variable |

| Compound | Target Protein | Binding Affinity (Kd) |

|---|---|---|

| Tetrahydropyran derivative A | FABP3 | Low micromolar |

| Tetrahydropyran derivative B | FABP5 | High nanomolar |

Mécanisme D'action

The mechanism of action of Dimethyl Tetrahydropyran-4,4-dicarboxylate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways. The compound can also act as a precursor for the synthesis of other bioactive molecules, influencing molecular targets and pathways in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl succinate: Similar ester compound with two ester groups.

Dimethyl glutarate: Another ester with a similar structure but different chain length.

Dimethyl adipate: Similar ester with a longer carbon chain.

Uniqueness

Dimethyl Tetrahydropyran-4,4-dicarboxylate is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity compared to linear esters like dimethyl succinate and dimethyl glutarate .

Activité Biologique

Dimethyl tetrahydropyran-4,4-dicarboxylate (DMTD) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the synthesis, biological properties, and relevant research findings associated with DMTD, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

DMTD is a derivative of tetrahydropyran, characterized by a six-membered ring containing one oxygen atom and two carboxylate groups. The synthesis of DMTD typically involves the reaction of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation processes to yield the desired compound .

Biological Activities

The biological activities of DMTD are primarily linked to its structural features, which allow it to interact with various biological targets. Key areas of investigation include:

- Antimicrobial Activity : Studies have indicated that compounds related to tetrahydropyran structures exhibit antimicrobial properties. DMTD's potential as an antibacterial agent is under exploration, particularly against resistant strains of bacteria.

- Neurological Effects : Similar derivatives have shown promise in neurological applications, acting as receptor antagonists. Research suggests that tetrahydropyran derivatives may influence cognitive functions and could be beneficial in treating conditions like Alzheimer's disease .

- Anti-inflammatory Properties : Some studies have reported that tetrahydropyran derivatives possess anti-inflammatory effects, which could be advantageous in managing chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of DMTD and its analogs:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydropyran derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

- Neuropharmacological Research : In a study focusing on cognitive impairments, researchers found that certain tetrahydropyran derivatives could enhance memory retention in animal models. These findings suggest that DMTD might be explored further for its neuroprotective effects .

- Anti-inflammatory Activity : Research published in Pharmaceutical Biology highlighted the anti-inflammatory properties of tetrahydropyran derivatives. The study indicated that these compounds could inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

dimethyl oxane-4,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIZXJJKKRZQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453849 | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149777-00-4 | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.